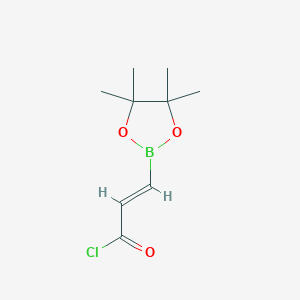
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride is an organoboron compound that has gained significant attention in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride typically involves the reaction of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
(E)−3−(4,4,5,5−tetramethyl−1,3,2−dioxaborolan−2−yl)prop−2−enoicacid+SOCl2→(E)−3−(4,4,5,5−tetramethyl−1,3,2−dioxaborolan−2−yl)prop−2−enoylchloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Coupling Reactions: The boron-containing moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions. The reactions are often performed in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products
Substitution Reactions: Amides, esters, and thioesters.
Coupling Reactions: Biaryl or alkenyl compounds.
Scientific Research Applications
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and electronic devices.
Mechanism of Action
The mechanism of action of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride involves the reactivity of both the acyl chloride and boron moieties. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The boron atom in the dioxaborolane ring can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds. These properties make the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid: The precursor to the acyl chloride derivative.
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enamide: An amide derivative formed through substitution reactions.
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl ester: An ester derivative formed through substitution reactions.
Uniqueness
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride is unique due to its dual functionality, combining the reactivity of an acyl chloride with the versatility of a boron-containing moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
144206-17-7 |
|---|---|
Molecular Formula |
C9H14BClO3 |
Molecular Weight |
216.47 g/mol |
IUPAC Name |
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H14BClO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H,1-4H3/b6-5+ |
InChI Key |
WBJKPSNUMRQKLO-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















